

# LY83583: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LY836     |           |
| Cat. No.:            | B12374504 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

LY83583, with the IUPAC name 6-(phenylamino)quinoline-5,8-dione, is a potent and cell-permeable small molecule inhibitor widely utilized in biomedical research.[1][2] Primarily known for its ability to inhibit soluble guanylate cyclase (sGC), LY83583 serves as a critical tool for investigating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. [1] Its diverse biological activities, including the induction of cell cycle arrest and modulation of vascular tone, have positioned it as a compound of significant interest in fields ranging from cancer biology to cardiovascular research. This technical guide provides an in-depth overview of the chemical structure, properties, and biological mechanism of action of LY83583, supplemented with detailed experimental protocols and visual representations of its associated signaling pathways.

## **Chemical Structure and Properties**

LY83583 is a quinolinequinone derivative with a distinct chemical structure that dictates its biological activity. The key structural and physicochemical properties of LY83583 are summarized in the tables below.

Table 1: Chemical Identification of LY83583



| Identifier        | Value                                      |
|-------------------|--------------------------------------------|
| IUPAC Name        | 6-(phenylamino)quinoline-5,8-dione         |
| CAS Number        | 91300-60-6[1][2][3]                        |
| Molecular Formula | C15H10N2O2[1][2]                           |
| SMILES            | O=C1C=C(NC2=CC=CC=C2)C(=O)C2=C1N=C<br>C=C2 |
| InChI Key         | GXIJYWUWLNHKNW-UHFFFAOYSA-N                |

Table 2: Physicochemical Properties of LY83583

| Property         | Value                                                                  | Source |
|------------------|------------------------------------------------------------------------|--------|
| Molecular Weight | 250.25 g/mol                                                           | [2]    |
| Appearance       | Red-purple solid                                                       | [4]    |
| Solubility       | DMSO: ≥25 mg/mLEthanol:<br>>3.8 mg/mLAcetone: Soluble                  | [1][4] |
| Storage          | Store at 2-8°C. Solutions can be stored at -20°C for up to six months. | [4]    |

## **Mechanism of Action and Biological Activities**

LY83583 exerts its biological effects primarily through the inhibition of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[1] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes.

## Inhibition of Soluble Guanylate Cyclase and cGMP Signaling

LY83583 acts as a competitive inhibitor of sGC, with a reported IC<sub>50</sub> value of approximately 2 µM in human platelets.[1] By blocking sGC activity, LY83583 effectively reduces intracellular



cGMP levels. This inhibition of the NO/cGMP pathway has been shown to prevent nitrovasodilator-induced smooth muscle relaxation. The mechanism of sGC inhibition by LY83583 is also linked to the generation of superoxide radicals, which can lead to the inactivation of the enzyme.



Click to download full resolution via product page

Figure 1: Mechanism of sGC inhibition by LY83583.

## **Induction of Cell Cycle Arrest**

Beyond its effects on the cGMP pathway, LY83583 has been demonstrated to induce cell cycle arrest in various cancer cell lines. This antiproliferative effect is mediated through the induction of the cyclin-dependent kinase (CDK) inhibitor p21 in a p53-independent manner.[5] The upregulation of p21 leads to the hypophosphorylation of the retinoblastoma protein (pRb), which in turn blocks the entry of cells into the S phase of the cell cycle.





Click to download full resolution via product page

Figure 2: LY83583-induced cell cycle arrest pathway.



Table 3: Biological Activity and Inhibitory Concentrations of LY83583

| Target/Process                            | Action                                         | Concentration/<br>Value | Cell/System                                    | Source |
|-------------------------------------------|------------------------------------------------|-------------------------|------------------------------------------------|--------|
| Soluble<br>Guanylate<br>Cyclase (sGC)     | Inhibition (IC₅o)                              | 2 μΜ                    | Human platelets                                | [1]    |
| Leukotriene<br>Synthesis                  | Inhibition (IC50)                              | 1.8 μΜ                  | Guinea pig lung<br>and rat<br>peritoneal cells |        |
| Glutathione<br>Reductase                  | Noncompetitive<br>Inhibition (K <sub>i</sub> ) | 3 μΜ                    | Bovine intestinal mucosa                       | _      |
| Cell Proliferation                        | Inhibition                                     | 0.25 - 1.5 μΜ           | HDF, HCT116,<br>DLD1, MCF7, A-<br>375 cells    | [5]    |
| p21 Protein<br>Expression                 | Induction                                      | 1 μΜ                    | Human Diploid<br>Fibroblasts<br>(HDFs)         | [5]    |
| pRb<br>Phosphorylation                    | Shift to<br>hypophosphoryla<br>ted form        | 1 μΜ                    | HDFs                                           | [5]    |
| SNP-induced cGMP synthesis                | Inhibition                                     | 1 μΜ                    | HDFs                                           | [5]    |
| Nitroprusside-<br>induced<br>vasodilation | Complete inhibition                            | 10 μΜ                   | Anesthetized cats (cerebral arterioles)        |        |

## **Experimental Protocols**

The following are detailed methodologies for key experiments frequently performed with LY83583.



## Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol is adapted from commercially available sGC activity assay kits and published literature.

Objective: To quantify the inhibitory effect of LY83583 on sGC activity.

#### Materials:

- Purified sGC or cell/tissue lysates
- GTP (substrate)
- NO donor (e.g., sodium nitroprusside, SNP)
- LY83583
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MgCl<sub>2</sub>)
- cGMP detection kit (e.g., ELISA or RIA)
- 96-well microplate

#### Procedure:

- Prepare a reaction mixture containing assay buffer, GTP, and the NO donor in a 96-well plate.
- Add varying concentrations of LY83583 to the appropriate wells. Include a vehicle control (e.g., DMSO).
- Initiate the reaction by adding the purified sGC or cell/tissue lysate to each well.
- Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heat inactivation).

## Foundational & Exploratory





- Measure the amount of cGMP produced in each well using a cGMP detection kit according to the manufacturer's instructions.
- Calculate the IC<sub>50</sub> value of LY83583 by plotting the percentage of sGC inhibition against the log concentration of LY83583.





Click to download full resolution via product page

Figure 3: Experimental workflow for sGC activity assay.



## **Cell Proliferation Assay (MTT Assay)**

Objective: To determine the effect of LY83583 on the proliferation of a specific cell line.

#### Materials:

- Cell line of interest
- · Complete cell culture medium
- LY83583
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plate
- Multichannel pipette
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of LY83583 (e.g., 0.1 to 10  $\mu$ M) and a vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- Add 10  $\mu$ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and add 100  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.



- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of LY83583 that inhibits cell growth by 50% (GI<sub>50</sub>).

## Western Blot Analysis for p21 and pRb

Objective: To assess the effect of LY83583 on the expression and phosphorylation status of p21 and pRb.

#### Materials:

- Cells treated with LY83583
- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against p21, pRb, phospho-pRb (Ser780, Ser807/811), and a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

#### Procedure:

- Lyse the treated cells with RIPA buffer and determine the protein concentration.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

## Conclusion

LY83583 is a valuable pharmacological tool for the study of the NO/cGMP signaling pathway and its role in various cellular processes. Its well-characterized inhibitory effect on soluble guanylate cyclase, coupled with its ability to induce p21-mediated cell cycle arrest, makes it a versatile compound for research in cancer, cardiovascular disease, and neuroscience. The experimental protocols provided in this guide offer a starting point for researchers wishing to utilize LY83583 in their studies. As with any chemical probe, careful experimental design and appropriate controls are essential for obtaining robust and reproducible data. Further research into the off-target effects and the development of more specific sGC inhibitors will continue to refine our understanding of cGMP signaling in health and disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. medchemexpress.com [medchemexpress.com]



- 2. LY83583: an agent that lowers intracellular levels of cyclic guanosine 3',5'-monophosphate
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [LY83583: A Technical Guide to its Chemical Properties, Biological Activity, and Experimental Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374504#ly83583-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com